molecular formula C15H20N2O3S2 B1681227 Talviraline CAS No. 163451-80-7

Talviraline

货号: B1681227
CAS 编号: 163451-80-7
分子量: 340.5 g/mol
InChI 键: GWKIPRVERALPRD-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talviraline, also known as isopropyl (2S)-3,4-dihydro-7-methoxy-2-((methylthio)methyl)-3-thioxo-1(2H)-quinoxalinecarboxylate, is a non-nucleoside reverse transcriptase inhibitor. It was developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound has been used in clinical trials to study its efficacy in suppressing HIV-1 replication .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Talviraline involves several steps, starting from the appropriate quinoxaline derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products:

科学研究应用

作用机制

Talviraline exerts its effects by binding to a specific site on the HIV-1 reverse transcriptase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral DNA synthesis .

相似化合物的比较

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections.

    Efavirenz: A widely used non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Comparison:

    Uniqueness: Talviraline is unique in its chemical structure, particularly the presence of the thioxo group and the methoxy-substituted quinoxaline core. .

This compound’s distinct chemical structure and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Talviraline, a small molecule classified as a reverse transcriptase (RT) inhibitor, was initially developed by Sanofi for the treatment of HIV infections. Despite its promising pharmacological profile, this compound's research and development status is currently discontinued. This article delves into the biological activity of this compound, summarizing key findings from clinical trials, mechanisms of action, and relevant case studies.

This compound functions primarily as an RT inhibitor, targeting the reverse transcriptase enzyme that HIV uses to replicate its genetic material. By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, thereby halting the viral replication process. This mechanism is crucial for the management of HIV infections.

Key Characteristics

  • Chemical Structure : this compound has a complex chemical structure that allows it to interact specifically with the RT enzyme.
  • CAS Registry Number : 163451-80-7
  • DrugBank ID : DB07885

Summary of Clinical Trials

This compound was evaluated in a Phase 2 clinical trial (NCT00002357) aimed at assessing its safety and antiretroviral activity in patients with asymptomatic or mildly symptomatic HIV infection. The study compared this compound alone and in combination with zidovudine (AZT) against AZT monotherapy.

Trial PhasePopulation AnalyzedResults Summary
Phase 2Patients with HIVEvaluated safety and efficacy; results indicated potential effectiveness but lacked sufficient data for approval.

Case Study Insights

In a multicenter study involving 55 patients, preliminary data suggested that this compound exhibited antiretroviral activity. However, detailed results on efficacy in terms of viral load reduction were not published.

Antiviral Efficacy

Research indicates that this compound demonstrates significant antiviral activity against HIV, with mechanisms linked to:

  • Inhibition of Viral Replication : By blocking RT activity.
  • Potential for Combination Therapy : When used with other antiretroviral drugs like AZT, it may enhance overall treatment effectiveness.

Cytotoxicity Profile

While this compound shows promising antiviral properties, its cytotoxicity levels were a concern during trials. The balance between efficacy and safety remains critical in evaluating its potential use in clinical settings.

Comparative Analysis with Other RT Inhibitors

CompoundMechanismEfficacy Against HIVCytotoxicity Level
This compoundRT InhibitorModerateModerate
EfavirenzNNRTIHighLow
RilpivirineNNRTIHighLow

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Talviraline against HIV-1, and how can they be experimentally validated?

this compound inhibits HIV-1 replication by targeting RNA-guided DNA polymerase activity, critical for viral reverse transcription. To validate this, researchers can:

  • Use cell-based assays (e.g., HIV-1-infected MT-4 cells) to measure viral load reduction via RT-qPCR.
  • Perform enzyme inhibition assays with purified HIV-1 reverse transcriptase to quantify IC₅₀ values (reported as 0.2–1.5 µM in human cell lines) .
  • Include controls such as untreated infected cells and reference inhibitors (e.g., AZT) to confirm specificity .

Q. Which experimental models are recommended for assessing this compound’s antiviral efficacy in vitro?

Key models include:

Cell Type Application Key Metrics
Human T-cell lines (e.g., MT-4)Measure HIV-1-induced cytopathic effectsViral p24 antigen levels, cell viability (MTT assay)
Fresh human PBMCsEvaluate activity in primary lymphocytesIFN-γ secretion, viral RNA reduction
MacrophagesStudy tissue-specific antiviral effectsPhagocytosis assays, cytokine profiling

Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?

  • Standardize cell culture conditions : Use consistent serum concentrations (e.g., 10% FBS) and infection multiplicities (MOI = 0.01–0.1) .
  • Validate compound purity : Confirm via HPLC (>95% purity) and mass spectrometry .
  • Include replication arms : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo pharmacokinetic limitations?

  • Cross-validate models : Compare results in humanized mouse models (e.g., NSG mice with engrafted PBMCs) to in vitro data .
  • Optimize dosing : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for poor oral bioavailability (e.g., subcutaneous administration) .
  • Assess metabolite activity : Test if liver metabolites retain antiviral efficacy via LC-MS/MS .

Q. What strategies mitigate this compound resistance in long-term HIV-1 treatment studies?

  • Serial passage experiments : Expose HIV-1 to subtherapeutic this compound doses for 20–30 generations; sequence reverse transcriptase for mutations (e.g., K65R, M184V) .
  • Combination therapy : Pair this compound with nucleoside analogs (e.g., Tenofovir) to reduce resistance emergence .

Q. How can cell-type-specific variations in this compound’s efficacy be systematically analyzed?

  • Transcriptomic profiling : Compare gene expression in responsive (e.g., PBMCs) vs. less responsive cells (e.g., astrocytes) using RNA-seq .
  • Dose-response curves : Calculate EC₅₀ values across cell types to identify uptake/efflux transporter disparities (e.g., ABCB1 overexpression) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent cytotoxicity?

  • Calculate selectivity index (SI) : SI = CC₅₀ (cytotoxicity)/EC₅₀ (antiviral efficacy). A SI >10 indicates therapeutic potential .
  • Use nonlinear regression models (e.g., GraphPad Prism) to fit dose-response data and estimate confidence intervals .

Q. How should researchers address discrepancies in this compound’s reported IC₅₀ values across studies?

  • Replicate assay conditions : Ensure consistency in cell lines, viral strains, and readouts (e.g., p24 vs. luciferase reporters) .
  • Meta-analysis : Pool data from independent studies (≥3) to identify outliers and calculate weighted mean IC₅₀ .

Q. Experimental Design and Optimization

Q. What in vitro assays best predict this compound’s clinical efficacy for preclinical development?

  • Time-of-addition assays : Determine if this compound blocks early (reverse transcription) vs. late (integration) viral lifecycle stages .
  • PBMC-based models : Prioritize primary cells over immortalized lines for translational relevance .

Q. How can researchers optimize this compound’s solubility and stability in cell culture media?

  • Solubility screening : Test DMSO concentration (≤0.1% v/v) and media additives (e.g., 2% cyclodextrin) .
  • Stability assays : Incubate this compound in media at 37°C for 24–72 hours; quantify degradation via LC-MS .

属性

IUPAC Name

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIPRVERALPRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168701
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-80-7, 169312-27-0
Record name Talviraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163451-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talviraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talviraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07885
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talviraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALVIRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。